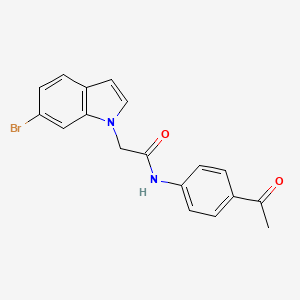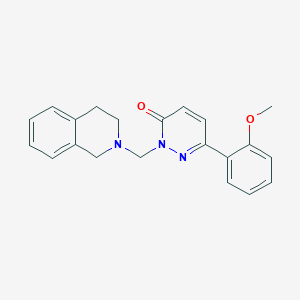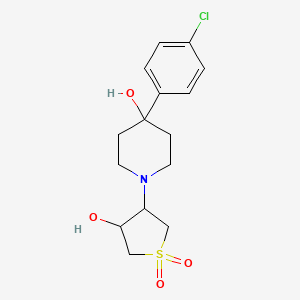![molecular formula C16H22N4O B11001518 N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11001518.png)
N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide is a chemical compound with an intriguing structure. Let’s break it down:
N-(1H-pyrazol-4-yl): This part of the compound contains a pyrazole ring (a five-membered heterocycle) with a nitrogen atom at position 1. The 4-yl indicates a substituent at the 4-position of the pyrazole ring.
2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide: Here, we have a cyclohexyl group attached to the acetamide functional group via a pyrrole ring (another five-membered heterocycle). The 1-ylmethyl group is linked to the pyrrole nitrogen.
Preparation Methods
The synthetic routes for N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide may involve multistep reactions. Unfortunately, specific literature on its preparation is scarce. similar compounds with pyrazole and pyrrole moieties have been synthesized using various methods, including cyclization reactions and amide bond formation .
Chemical Reactions Analysis
Reactions::
Cyclization: Formation of the pyrazole and pyrrole rings.
Amide Bond Formation: Connecting the cyclohexyl group to the acetamide moiety.
Cyclization: Cyclization reactions often use reagents like hydrazine derivatives or hydrazones under specific conditions (e.g., reflux in a suitable solvent).
Amide Bond Formation: Amide formation typically involves carboxylic acid derivatives (e.g., acyl chlorides or anhydrides) reacting with amines (e.g., cyclohexylamine) in the presence of a base (e.g., triethylamine).
Major Products:: The major product is N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide itself.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Biology: Researchers explore its interactions with biological targets (e.g., receptors, enzymes).
Industry: Possible applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
The precise mechanism remains speculative due to limited data. considering its pyrazole and pyrrole moieties, it might interact with specific protein receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related pyrazole and pyrrole derivatives. Notable compounds include 1,4-diphenylpyrazole and 4-(1H-pyrazol-4-yl)pyridine . N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide’s unique structure sets it apart.
Properties
Molecular Formula |
C16H22N4O |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(1H-pyrazol-4-yl)-2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H22N4O/c21-15(19-14-11-17-18-12-14)10-16(6-2-1-3-7-16)13-20-8-4-5-9-20/h4-5,8-9,11-12H,1-3,6-7,10,13H2,(H,17,18)(H,19,21) |
InChI Key |
JNOLSDMALZETCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CNN=C2)CN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11001440.png)

![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B11001465.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11001466.png)


![Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate](/img/structure/B11001477.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11001486.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11001495.png)
![ethyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11001499.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001503.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide](/img/structure/B11001504.png)
![ethyl (2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11001512.png)
